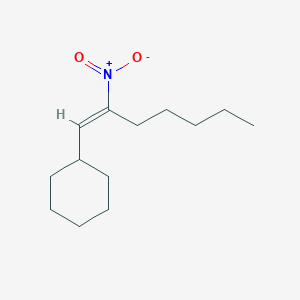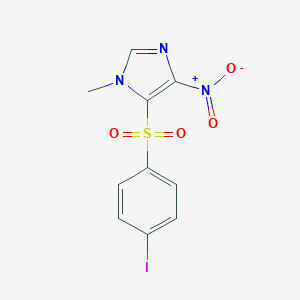
2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate, also known as homogentisate 1,2-dioxygenase inhibitor (HDI), is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. HDI is an inhibitor of homogentisate 1,2-dioxygenase, an enzyme that plays a crucial role in the breakdown of tyrosine and phenylalanine in the body.
Mécanisme D'action
HDI works by binding to the active site of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the enzyme from catalyzing the conversion of homogentisic acid to maleylacetoacetic acid. This results in the accumulation of homogentisic acid in the body, which can be excreted in the urine.
Biochemical and Physiological Effects:
HDI has been shown to effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients. This can improve the symptoms of the disease, such as joint pain and stiffness. However, HDI has also been shown to cause an increase in the levels of tyrosine and phenylalanine in the blood, which can lead to adverse effects such as liver damage and neurological problems.
Avantages Et Limitations Des Expériences En Laboratoire
HDI has several advantages for lab experiments, such as its high purity and stability. However, its high cost and limited availability can be a limitation for some experiments.
Orientations Futures
There are several future directions for the research of HDI. One potential application is in the treatment of other metabolic disorders that result in the accumulation of homogentisic acid, such as ochronosis and tyrosinemia. Additionally, further studies are needed to evaluate the long-term safety and efficacy of HDI in the treatment of alkaptonuria. Finally, the development of new synthesis methods for HDI could improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of HDI involves the reaction of 2-hydroxyphenylacetic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with sodium hydroxide to form the final HDI compound. The synthesis method has been optimized to produce high yields of HDI with minimal impurities.
Applications De Recherche Scientifique
HDI has been extensively studied for its potential applications in the treatment of alkaptonuria, a rare metabolic disorder that results in the accumulation of homogentisic acid in the body. HDI inhibits the activity of 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoatee 1,2-dioxygenase, which prevents the breakdown of homogentisic acid and reduces its accumulation in the body. Studies have shown that HDI can effectively reduce the levels of homogentisic acid in the urine of alkaptonuria patients, which can improve their quality of life.
Propriétés
Numéro CAS |
133587-38-9 |
|---|---|
Formule moléculaire |
C9H8N2O2 |
Poids moléculaire |
234.2 g/mol |
Nom IUPAC |
(2Z,4E)-2-hydroxy-6-(2-hydroxyphenyl)-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O5/c13-9-5-2-1-4-8(9)10(14)6-3-7-11(15)12(16)17/h1-7,13,15H,(H,16,17)/b6-3+,11-7- |
Clé InChI |
HNVBUXTUHPMTRW-JSXJEZROSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C(=C/C=C/C(=O)C(=O)O)/O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC=C(C(=O)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=CC=CC(=O)C(=O)O)O)O |
Synonymes |
2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoate 2-hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoic acid HOHPDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)


![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)